molecular formula C20H32O5 B584737 6(S)-Lipoxin A4 CAS No. 94292-80-5

6(S)-Lipoxin A4

Cat. No.: B584737
CAS No.: 94292-80-5
M. Wt: 352.471
InChI Key: IXAQOQZEOGMIQS-UZDWIPAXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6(S)-Lipoxin A4: is a bioactive lipid mediator derived from arachidonic acid. It belongs to the family of lipoxins, which are specialized pro-resolving mediators involved in the resolution of inflammation. This compound plays a crucial role in modulating immune responses and promoting the resolution of inflammation without suppressing the immune system.

Scientific Research Applications

6(S)-Lipoxin A4 has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study lipid mediator biosynthesis and metabolism.

    Biology: It plays a role in understanding the mechanisms of inflammation resolution and immune modulation.

    Medicine: It has potential therapeutic applications in treating inflammatory diseases, such as asthma, arthritis, and cardiovascular diseases.

    Industry: It is used in the development of anti-inflammatory drugs and dietary supplements.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6(S)-Lipoxin A4 typically involves the enzymatic conversion of arachidonic acid through the action of lipoxygenases. The key steps include:

    Arachidonic Acid Conversion: Arachidonic acid is first converted to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HPETE) by 15-lipoxygenase.

    Epoxide Formation: 15(S)-HPETE is then converted to 5(S),6(S)-epoxyeicosatrienoic acid (5(S),6(S)-EET) by 5-lipoxygenase.

    Hydrolysis: The epoxide intermediate undergoes hydrolysis to form this compound.

Industrial Production Methods

Industrial production of this compound involves biotechnological approaches using genetically engineered microorganisms or cell cultures that express the necessary lipoxygenases. These methods ensure a consistent and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

6(S)-Lipoxin A4 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form various metabolites.

    Reduction: Reduction reactions can convert it to less active forms.

    Substitution: It can undergo substitution reactions with other bioactive molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various hydroxylated and epoxidized derivatives of this compound, which may have distinct biological activities.

Mechanism of Action

6(S)-Lipoxin A4 exerts its effects by binding to specific receptors on the surface of immune cells, such as the ALX/FPR2 receptor. This binding triggers a cascade of intracellular signaling pathways that lead to the resolution of inflammation. The compound inhibits the recruitment of neutrophils, promotes the clearance of apoptotic cells, and stimulates the production of anti-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

    Lipoxin B4: Another member of the lipoxin family with similar anti-inflammatory properties.

    Resolvin D1: A specialized pro-resolving mediator derived from docosahexaenoic acid.

    Maresin 1: A lipid mediator involved in the resolution of inflammation.

Uniqueness

6(S)-Lipoxin A4 is unique due to its specific stereochemistry and its ability to selectively bind to the ALX/FPR2 receptor, which distinguishes it from other lipoxins and pro-resolving mediators. This unique binding affinity contributes to its potent anti-inflammatory and pro-resolving effects.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 6(S)-Lipoxin A4 involves a multi-step process starting from readily available starting materials. The key steps involve the formation of the epoxide and the subsequent opening of the epoxide ring to give the desired product.", "Starting Materials": [ "Methyl arachidonate", "Methanesulfonic acid", "Hydrogen peroxide", "Sodium bicarbonate", "Acetic anhydride", "Methanol", "Triethylamine", "Sodium hydroxide", "Ethyl acetate", "Methylene chloride" ], "Reaction": [ "Step 1: Methyl arachidonate is treated with methanesulfonic acid to give the corresponding sulfonate ester.", "Step 2: The sulfonate ester is then treated with hydrogen peroxide in the presence of sodium bicarbonate to form the epoxide.", "Step 3: The epoxide is then opened using acetic anhydride and methanol in the presence of triethylamine to give the intermediate diol.", "Step 4: The diol is then treated with sodium hydroxide to form the desired 6(S)-Lipoxin A4 product.", "Step 5: The product is purified using column chromatography with ethyl acetate and methylene chloride as the eluent." ] }

CAS No.

94292-80-5

Molecular Formula

C20H32O5

Molecular Weight

352.471

IUPAC Name

(5S,6S,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid

InChI

InChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,13-9+,14-10+/t17-,18-,19-/m0/s1

InChI Key

IXAQOQZEOGMIQS-UZDWIPAXSA-N

SMILES

CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O

Synonyms

5(S),6(S)-Lipoxin A4; 6-epi-Lipoxin A4; 6(S)-LXA4; 5(S),6(S),15(S)-TriHETE

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6(S)-Lipoxin A4
Reactant of Route 2
6(S)-Lipoxin A4
Reactant of Route 3
6(S)-Lipoxin A4
Reactant of Route 4
Reactant of Route 4
6(S)-Lipoxin A4
Reactant of Route 5
6(S)-Lipoxin A4
Reactant of Route 6
6(S)-Lipoxin A4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.